molecular formula C12H18O B1580912 9,10-Epoxy-1,5-cyclododecadiene CAS No. 943-93-1

9,10-Epoxy-1,5-cyclododecadiene

Cat. No.: B1580912
CAS No.: 943-93-1
M. Wt: 178.27 g/mol
InChI Key: OWUVDWLTQIPNLN-UHFFFAOYSA-N
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Description

9,10-Epoxy-1,5-cyclododecadiene is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Epoxidation Processes and Catalysis

  • The Influence of Solvents on Epoxidation

    Research by Lewandowski, Gruszkowska, and Milchert (2005) delves into the epoxidation of cis,trans,trans-1,5,9-cyclododecatriene to trans-1,2-epoxy-cis,trans-5,9-cyclododecadiene using tert-butyl hydroperoxide in various solvents. This study highlights the significant impact of the solvent nature on the synthesis results, emphasizing the best outcomes with tert-butyl hydroperoxide in isooctane (Lewandowski, Gruszkowska, & Milchert, 2005).

  • Epoxidation with Hydrogen Peroxide

    Wróblewska et al. (2021) investigated the epoxidation of 1,5,9-cyclododecatriene with hydrogen peroxide over the Ti-MCM-41 catalyst. They achieved the highest selectivity for this transformation, emphasizing the impact of parameters like temperature, solvent type, and catalyst content (Wróblewska et al., 2021).

  • Optimization of the Epoxidation Process

    Another study by Lewandowski, Rytwińska, and Milchert (2007) focused on optimizing the epoxidation process of (1Z,5E,9E)-1,5,9-cyclododecatriene to 1,2-epoxy-(5Z,9E)-5,9-cyclododecadiene with tert-butyl hydroperoxide. The study analyzed various technological parameters, emphasizing their impact on the hydroperoxide conversion (Lewandowski, Rytwińska, & Milchert, 2007).

Flame Retardant Applications

  • DOPO-Based Phosphorus Tetraglycidyl Epoxy Nanocomposites

    Meenakshi et al. (2011) explored the development of DOPO-based phosphorus tetraglycidyl epoxy nanocomposites, suitable for aerospace and high-performance applications. This study demonstrated the potential of such materials in enhancing flame retardancy and mechanical properties, relevant to advanced engineering applications (Meenakshi et al., 2011).

  • Star-Shaped and Hyperbranched Phosphorus-Containing Flame Retardants

    Research by Zang et al. (2011) on the synthesis and application of novel DOPO-based compounds as flame retardant additives for epoxy resins. This work is crucial for developing flame retardant thermosets with enhanced safety profiles (Zang et al., 2011).

  • Flame Retardancy of Epoxy Resins

    Schartel et al. (2008) focused on the solubility and reactive flame retardant properties of DOPO-based diamino hardeners in thermosets. This research is significant for understanding the decomposition mechanism and improving the flame retardancy of epoxy resin systems (Schartel et al., 2008).

Mechanism of Action

Target of Action

The primary target of 9,10-Epoxy-1,5-cyclododecadiene is the double bonds present in its structure. The compound interacts with these double bonds during the process of epoxidation .

Mode of Action

This compound undergoes a chemical reaction known as epoxidation. This process involves the addition of an oxygen atom to the double bonds present in the compound, resulting in the formation of an epoxide group . The epoxidation of this compound is typically carried out using hydrogen peroxide as the oxidizing agent .

Biochemical Pathways

The epoxidation of this compound affects the compound’s chemical structure and properties. The addition of an oxygen atom to the compound’s double bonds results in the formation of an epoxide group, which can further react with other substances or undergo additional chemical transformations .

Pharmacokinetics

The compound’s physical properties, such as its boiling point and density, suggest that it may have low water solubility and high lipid solubility . These properties could influence the compound’s bioavailability and its distribution within the body.

Result of Action

The epoxidation of this compound results in the formation of an epoxide group. This group can increase the degree of crosslinking in polymers, making the compound useful in the production of various materials, including elements of lithium-ion batteries, anti-static coatings, and cross-linked acrylic rubber resistant to oils at high temperatures .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the temperature and the type of solvent used can affect the course of the epoxidation process . Additionally, the presence of a catalyst, such as tungsten compounds, can significantly enhance the efficiency of the reaction .

Properties

IUPAC Name

(4Z,8Z)-13-oxabicyclo[10.1.0]trideca-4,8-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h3-6,11-12H,1-2,7-10H2/b5-3-,6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUVDWLTQIPNLN-GLIMQPGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC2C(O2)CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CCC2OC2CC/C=C\C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-93-1
Record name 1,2-Epoxy-5,9-cyclododecadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-oxabicyclo[10.1.0]trideca-4,8-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Also, in the process of the present invention, the total molar amount of hydrogen peroxide fed during the entire monooxidation procedure in the oxidation apparatus is preferably controlled to 0.04 to 0.55 times, more preferably 0.10 to 0.55 times, still more preferably 0.10 to 0.30 times the molar amount of 1,5,9-cyclododecatriene fed into the first reactor, to produce the target 1,2-epoxy-5,9-cyclododecadiene at a high selectivity thereto.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,5,9-cyclododecatriene
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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